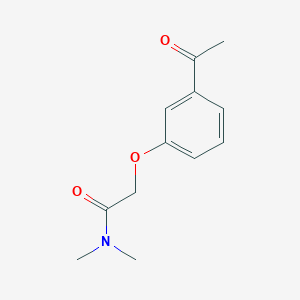
2-(3-acetylphenoxy)-N,N-dimethylacetamide
Descripción general
Descripción
2-(3-acetylphenoxy)-N,N-dimethylacetamide, also known as 2-APDM, is an organic compound used in the synthesis of various pharmaceuticals and other compounds. It is a versatile reactant and has been used in a variety of chemical reactions, such as the synthesis of aminopyridines and other heterocyclic compounds. 2-APDM is also used in the synthesis of compounds for use in scientific research and in the development of new drugs.
Aplicaciones Científicas De Investigación
X-ray Powder Diffraction Characterization
N-derivatives of related compounds, including 2-(4-chloro-3,5-dimethylphenoxy)-N-substituted acetamides, have been characterized using X-ray powder diffraction. This characterization aids in the identification of potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Efficient Acetylation of Amines
Dimethylacetamide (DMAc) has been shown to act as an efficient source for acetyl and dimethylamine gas, facilitating the acetylation of amines. This represents a convenient alternative to other acetylation methods, which is relevant to the synthesis of various compounds including those related to 2-(3-acetylphenoxy)-N,N-dimethylacetamide (Chikkulapalli et al., 2015).
Fluorescent Probe for Carbonyl Compounds
2-Aminooxy-N derivatives have been used as molecular probes for trace measurement of carbonyl compounds in water samples, highlighting their potential in environmental monitoring (Houdier et al., 2000).
Structural and Gas Adsorption Studies
Metal-organic frameworks synthesized using related dimethylacetamide compounds have been explored for their structural properties and potential applications in gas storage and separation (Zhang et al., 2015).
Anticancer Drug Synthesis
N-derivatives similar to 2-(3-acetylphenoxy)-N,N-dimethylacetamide have been synthesized and studied for their potential as anticancer drugs, using molecular docking analyses targeting specific receptors (Sharma et al., 2018).
Solvent Utilization in Synthesis
N,N-Dimethylformamide and dimethylacetamide, closely related to the compound of interest, have been widely used as multipurpose reagents in the synthesis of various compounds, underlining their versatility in chemical synthesis (Le Bras & Muzart, 2018).
Propiedades
IUPAC Name |
2-(3-acetylphenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9(14)10-5-4-6-11(7-10)16-8-12(15)13(2)3/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOABPQYQHMAXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetylphenoxy)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-Chloro-4-(chlorosulfonyl)phenoxy]butanoic acid](/img/structure/B3363053.png)
![3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363060.png)
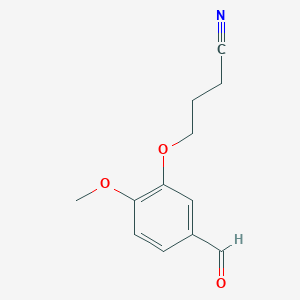
![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)
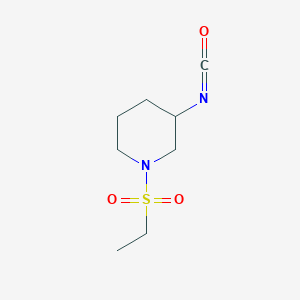

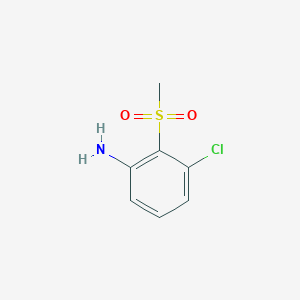
![2-[(2-Methylcyclohexyl)oxy]acetonitrile](/img/structure/B3363111.png)
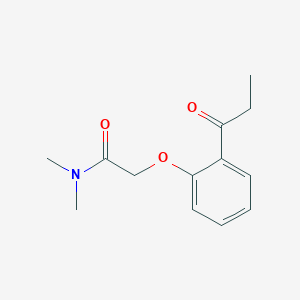
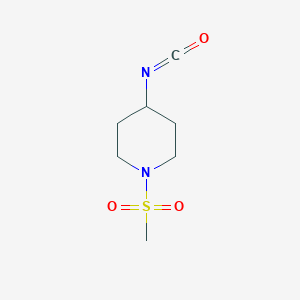
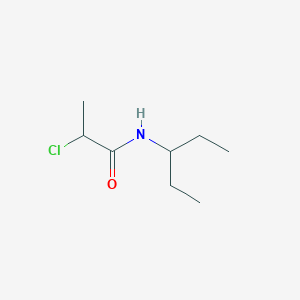
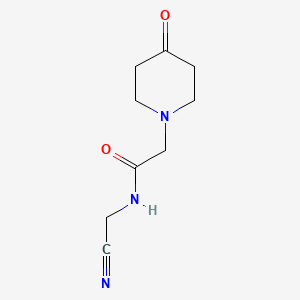
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3363154.png)
![4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363155.png)